Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate: is a synthetic organic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, an amino group, and an oxa-azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butyl esterification reaction using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, amine derivatives, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives at the amino or ester groups.
Scientific Research Applications
Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as spirocyclic polymers and advanced coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Similar spirocyclic structure with different functional groups.
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate: Contains an oxo group instead of an amino group.
7-Boc-2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic core with a Boc-protected amine.
Uniqueness
Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for medicinal chemistry research make it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-4-5-16-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
ZGVAOJSQBHREQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)N |
Origin of Product |
United States |
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